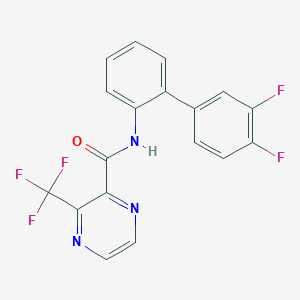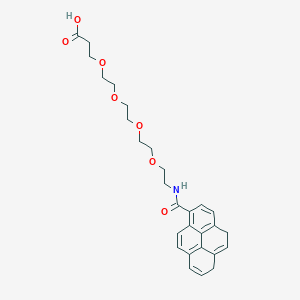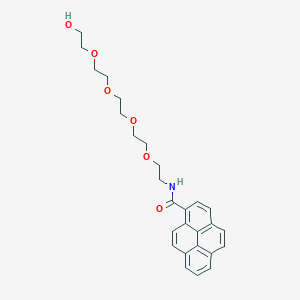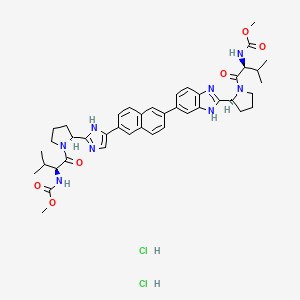
Ravidasvirdihydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PPI-668 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der NS5A-Hemmung zu untersuchen und neue antivirale Wirkstoffe zu entwickeln.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Virusreplikation und Resistenzmechanismen in HCV.
Medizin: In klinischen Studien hinsichtlich seiner Wirksamkeit und Sicherheit bei der Behandlung chronischer Hepatitis-C-Infektionen bewertet.
Industrie: Wird bei der Entwicklung von Kombinationstherapien zur Behandlung von HCV eingesetzt .
Wirkmechanismus
PPI-668 entfaltet seine Wirkung, indem es an das NS5A-Protein des Hepatitis-C-Virus bindet und so dessen Funktion hemmt. Diese Hemmung stört den Virusreplikationsprozess, was zu einer Verringerung der Viruslast führt. Zu den beteiligten molekularen Zielen und Wegen gehören die Hemmung der viralen RNA-Replikation und die Verhinderung der Bildung neuer Viruspartikel .
Biochemische Analyse
Biochemical Properties
Ravidasvir dihydrochloride interacts with the NS5A protein, a nonstructural protein that plays a crucial role in the replication of HCV . The nature of this interaction involves the inhibition of the NS5A protein, thereby preventing the replication of the virus .
Cellular Effects
Ravidasvir dihydrochloride has been shown to have a significant impact on cells infected with HCV. It inhibits the replication of the virus, thereby reducing the viral load within the cells . This can influence cell function by reducing the cellular damage caused by the virus .
Molecular Mechanism
The molecular mechanism of action of Ravidasvir dihydrochloride involves its binding to the NS5A protein. This binding inhibits the function of the protein, preventing it from assisting in the replication of the virus . This results in a decrease in viral replication and a reduction in the viral load within the cells .
Temporal Effects in Laboratory Settings
It has been demonstrated to be efficacious and safe in adults with active HCV infection in clinical trials .
Metabolic Pathways
As an NS5A inhibitor, it is likely to interact with enzymes involved in the replication of HCV .
Transport and Distribution
It is known to be administered orally and has been shown to have good bioavailability .
Subcellular Localization
Given its mechanism of action, it is likely to localize to areas of the cell where the NS5A protein is present and the replication of HCV occurs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PPI-668 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende KupplungSpezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsverfahren
Die industrielle Produktion von PPI-668 beinhaltet die Hochskalierung der Laborsynthese auf einen kommerziellen Maßstab. Dies erfordert die Optimierung von Reaktionsbedingungen, Reinigungsprozessen und Qualitätskontrollmaßnahmen, um Konsistenz und Einhaltung der behördlichen Standards zu gewährleisten. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden verwendet, um die Qualität des Endprodukts zu überwachen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PPI-668 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit PPI-668 verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit PPI-668 entstehen, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab. So können Oxidationsschritte zu hydroxylierten Derivaten führen, während Reduktionsreaktionen deoxygenierte Verbindungen liefern .
Wirkmechanismus
PPI-668 exerts its effects by binding to the NS5A protein of the hepatitis C virus, thereby inhibiting its function. This inhibition disrupts the viral replication process, leading to a reduction in viral load. The molecular targets and pathways involved include the inhibition of viral RNA replication and the prevention of the assembly of new viral particles .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ledipasvir: Ein weiterer NS5A-Inhibitor, der in Kombinationstherapien für HCV eingesetzt wird.
Daclatasvir: Ein pan-genotypischer NS5A-Inhibitor mit einem ähnlichen Wirkmechanismus.
Velpatasvir: Bekannt für seine breite Aktivität gegen mehrere HCV-Genotypen
Einzigartigkeit von PPI-668
PPI-668 zeichnet sich durch seine potente pan-genotypische Aktivität aus, wodurch es gegen eine Vielzahl von HCV-Genotypen wirksam ist. Sein günstiges pharmakokinetisches Profil und die hohe Resistenzbarriere verstärken sein Potenzial als Schlüsselkomponente in Kombinationstherapien für HCV .
Eigenschaften
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLMWUZJMRNMDA-SPRBZRACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52Cl2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303533-81-4 | |
| Record name | Ravidasvir hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303533814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAVIDASVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWN7376681 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







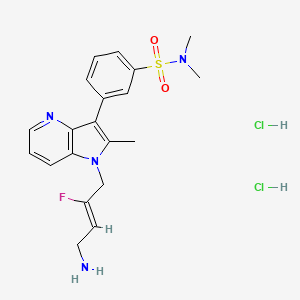
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)


